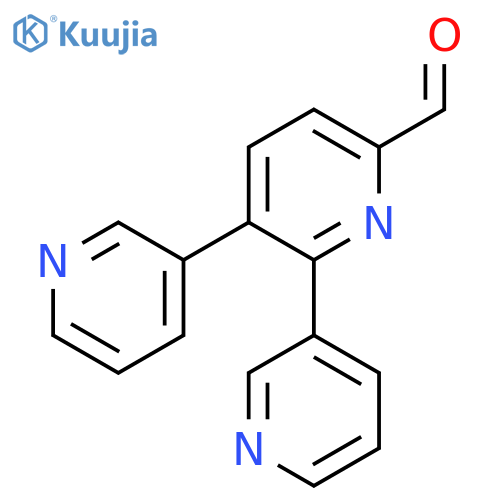

Cas no 1227490-24-5 (5,6-Di(pyridin-3-yl)picolinaldehyde)

5,6-ジ(ピリジン-3-イル)ピコリンアルデヒドは、複雑な有機合成や医薬品中間体として重要な化合物です。ピリジン環とアルデヒド基を有する多機能性分子であり、金属錯体の配位子や触媒反応の基質として高い有用性を示します。特に、その剛直な構造と電子求引性により、発光材料や有機ELデバイスの開発において優れた特性を発揮します。高い純度と安定性を備えており、精密な化学反応における再現性が要求される研究分野に適しています。

1227490-24-5 structure

商品名:5,6-Di(pyridin-3-yl)picolinaldehyde

CAS番号:1227490-24-5

MF:C16H11N3O

メガワット:261.278043031693

CID:4801905

5,6-Di(pyridin-3-yl)picolinaldehyde 化学的及び物理的性質

名前と識別子

-

- 5,6-di(pyridin-3-yl)picolinaldehyde

- 5,6-Di(pyridin-3-yl)picolinaldehyde

-

- インチ: 1S/C16H11N3O/c20-11-14-5-6-15(12-3-1-7-17-9-12)16(19-14)13-4-2-8-18-10-13/h1-11H

- InChIKey: CDEJVCXIJWXPJT-UHFFFAOYSA-N

- ほほえんだ: O=CC1=CC=C(C2C=NC=CC=2)C(C2C=NC=CC=2)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 323

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 55.7

5,6-Di(pyridin-3-yl)picolinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029001848-250mg |

5,6-Di(pyridin-3-yl)picolinaldehyde |

1227490-24-5 | 95% | 250mg |

$1068.20 | 2023-09-03 | |

| Alichem | A029001848-500mg |

5,6-Di(pyridin-3-yl)picolinaldehyde |

1227490-24-5 | 95% | 500mg |

$1853.50 | 2023-09-03 | |

| Alichem | A029001848-1g |

5,6-Di(pyridin-3-yl)picolinaldehyde |

1227490-24-5 | 95% | 1g |

$3039.75 | 2023-09-03 |

5,6-Di(pyridin-3-yl)picolinaldehyde 関連文献

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

5. Back matter

1227490-24-5 (5,6-Di(pyridin-3-yl)picolinaldehyde) 関連製品

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量